N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Description
N-(Pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core substituted at position 6 with an amine group linked to a pyridin-3-ylmethyl moiety.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C14H14N2O2/c1-2-11(9-15-5-1)10-16-12-3-4-13-14(8-12)18-7-6-17-13/h1-5,8-9,16H,6-7,10H2 |
InChI Key |
RTIAQNPAVACRHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps:
Formation of the Benzo[d][1,4]dioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-3-methylamine.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of the pyridine and amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Activity: Moderate lipoxygenase inhibition (vs. Reference:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide Derivatives
Alkyl/Aralkyl Derivatives
N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides
- Ethyl 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)acetate Activity: Intermediate in antimicrobial agent synthesis; ester group allows further functionalization. Reference:
Heteroaromatic Derivatives
- N-(Thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine Hydrochloride Activity: Not explicitly reported, but thiophene may confer redox activity or metal-binding properties. Structure: Thiophene’s electron-rich nature contrasts with pyridine’s basicity. Reference:
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]pyridin-3-amine
Structural and Pharmacokinetic Insights
| Parameter | Target Compound | Sulfonamide Analogs | Alkyl/Aralkyl Analogs | Heteroaromatic Analogs |
|---|---|---|---|---|
| Core Structure | 2,3-Dihydro-1,4-benzodioxin | 2,3-Dihydro-1,4-benzodioxin | 2,3-Dihydro-1,4-benzodioxin | 2,3-Dihydro-1,4-benzodioxin |
| Substituent | Pyridin-3-ylmethyl | Sulfonamide + functional groups | Alkyl/aralkyl chains | Thiophene, pyridine derivatives |
| Polarity | Moderate (pyridine basicity) | High (sulfonamide) | Low to moderate (alkyl chains) | Variable (heteroaromatic effects) |
| Bioactivity | Underexplored | Enzyme inhibition (LOX, α-glucosidase) | Enzyme inhibition (AChE) | Antimicrobial, receptor binding |
| Synthetic Accessibility | Requires pyridinylmethyl halide | Straightforward sulfonylation | Alkylation/aralkylation steps | Complex heterocyclic coupling |
Key Research Findings
- Anti-Diabetic Potential: Benzenesulfonamide-acetamide hybrids (e.g., compound 7k) showed moderate α-glucosidase inhibition, suggesting substituent electronics critically modulate activity .
- Antimicrobial Activity : Sulfonamides with nitro groups (e.g., 5f ) inhibited bacterial biofilms (E. coli, B. subtilis) with low cytotoxicity .
- Antihepatotoxic Activity : Flavones with benzodioxin cores (e.g., 4g ) matched silymarin’s efficacy in reducing liver enzyme levels, highlighting the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
